N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide is a heterocyclic compound that features a furan ring, a pyrazole ring, and an oxane (tetrahydropyran) ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as furan-2-carboxylic acid.
Synthesis of the pyrazole ring: This step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Coupling of the furan and pyrazole rings: The furan and pyrazole rings are coupled through a suitable linker, such as an ethyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the oxane ring: The oxane ring is formed through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid.
Final coupling step: The oxane ring is coupled with the furan-pyrazole intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide involves its interaction with various molecular targets and pathways. For example:
Antimicrobial activity: It may inhibit the synthesis of bacterial cell walls or interfere with microbial DNA replication.
Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways.
Anticancer activity: It may induce apoptosis in cancer cells or inhibit the proliferation of tumor cells.
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-4-carboxamide.
Oxane derivatives: Compounds containing the oxane ring, such as tetrahydropyran-4-carboxamide.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-4-9-20-10-5-12)16-11-13(14-3-1-8-21-14)18-7-2-6-17-18/h1-3,6-8,12-13H,4-5,9-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXQFXXPLDBNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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